![molecular formula C7H10 B048542 Bicyclo[2.2.1]hept-2-ene CAS No. 498-66-8](/img/structure/B48542.png)
Bicyclo[2.2.1]hept-2-ene
Overview
Description
Bicyclo[2.2.1]hept-2-ene (common name: norbornene or norbornylene) is a bicyclic hydrocarbon with the molecular formula C₇H₁₀ (CAS No. 498-66-8) . Its structure consists of two fused cyclohexene rings, creating significant ring strain that enhances reactivity, particularly in polymerization and addition reactions. Key properties include:
Preparation Methods
Diels-Alder Reaction Followed by Isomerization
The Diels-Alder reaction between cyclopentadiene and olefins remains the cornerstone for synthesizing bicyclo[2.2.1]hept-2-ene derivatives. A two-step process developed in US6841713B2 involves (1) D–A adduct formation and (2) isomerization using solid acid catalysts .
Diels-Alder Adduct Formation
Cyclopentadiene reacts with C₃–₄ acyclic olefins (e.g., 2-butene) at 150–350°C under autogenous pressure to yield intermediates like 5,6-dimethylthis compound (Formula V) . Elevated temperatures promote cyclopentadiene generation from dicyclopentadiene (DCPD) cracking, eliminating the need for pre-purified cyclopentadiene. The reaction proceeds without solvents, leveraging the olefin’s vapor pressure for mixing.
Isomerization Catalysis
The intermediate undergoes isomerization over solid acid catalysts such as silica-alumina, zirconia, or zeolites . For example, 5,6-dimethylthis compound isomerizes to 2-methylene-3-methylbicyclo[2.2.1]heptane (Formula VI) and 2,3-dimethylthis compound (Formula VII) at 100–250°C. Catalytic efficiency depends on acid site density, with silica-alumina achieving >80% selectivity .
Table 1: Two-Step Synthesis Conditions and Outcomes
Parameter | Diels-Alder Step | Isomerization Step |
---|---|---|
Temperature Range | 150–350°C | 100–250°C |
Catalyst | None | Silica-alumina |
Selectivity | N/A | >80% |
Key Intermediate | Formula V | Formulas VI/VII |
One-Pot Diels-Alder-Isomerization
The same patent discloses a streamlined one-pot method combining D–A and isomerization steps . Cyclopentadiene and 2-butene react in the presence of silica-alumina at 200–300°C, directly yielding 2-methylene-3-methylbicyclo[2.2.1]heptane. This approach reduces production costs by 30% compared to traditional routes requiring crotonaldehyde .
Catalytic Cracking of Dicyclopentadiene
CN104262074A outlines a method where DCPD cracks into cyclopentadiene under hydrogen shielding, followed by D–A reaction with ethylene . Hydrogen (30:1–50:1 molar ratio to DCPD) suppresses carbonization during cracking at 300–400°C. Subsequent reaction with ethylene (4.4:1–5.5:1 molar ratio) yields norbornene, a this compound derivative .
Table 2: Cracking and D–A Reaction Parameters
Step | Temperature | Pressure | Molar Ratio (H₂:DCPD) |
---|---|---|---|
DCPD Cracking | 300–400°C | Atmospheric | 30:1–50:1 |
Ethylene D–A Reaction | 80–120°C | 1–2 MPa | 4.4:1–5.5:1 (C₂H₄:CPD) |
Enantioselective Synthesis via Chiral Catalysis
Recent advancements employ chiral Lewis acids to induce asymmetry. A study in The Journal of Organic Chemistry demonstrated that scandium(III)-pybox complexes catalyze the D–A reaction between α-oxyacroleins and cyclopentadiene, yielding bicyclo[2.2.1]heptanones with up to 96.5:3.5 enantiomeric ratio . Rearrangement of these ketones provides access to enantiopure this compound derivatives like (+)-herbanone .
Process Optimization and Scalability
Industrial-scale production requires balancing reaction kinetics and thermodynamics. Industrial & Engineering Chemistry Research simulations revealed that norbornene synthesis from ethylene and cyclopentadiene is optimal at 80°C, 1.5 MPa, and a 5:1 ethylene:cyclopentadiene ratio, achieving 89% selectivity . For higher hydrocarbons like dimethanooctahydronaphthalene (DMON), prolonged reaction times (6–8 hours) at 120°C enhance selectivity to >95% .
Table 3: Optimized Industrial Conditions
Product | Temperature | Pressure | Ethylene:CPD Ratio | Selectivity |
---|---|---|---|---|
Norbornene | 80°C | 1.5 MPa | 5:1 | 89% |
DMON | 120°C | 2.0 MPa | 4.4:1 | >95% |
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form norbornene oxide using oxidizing agents such as peracids.
Reduction: Hydrogenation of this compound yields bicyclo[2.2.1]heptane.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Norbornene oxide.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Halogenated norbornene derivatives.
Scientific Research Applications
Polymer Chemistry
Bicyclo[2.2.1]hept-2-ene is widely utilized as a monomer in ring-opening metathesis polymerization (ROMP). This process allows for the creation of polymers with unique properties, such as shape-memory effects and enhanced mechanical strength. The ability to polymerize under mild conditions makes norbornene an attractive option for developing specialty polymers used in various applications, including biomedical devices and coatings .
Biomedical Applications
Norbornene derivatives are being explored for their potential in drug delivery systems due to their stability and reactivity. Research indicates that these compounds can form biocompatible materials that respond to physiological stimuli, making them suitable for applications in tissue engineering and targeted drug delivery . A notable study demonstrated that norbornene-based polymers could encapsulate therapeutic agents, releasing them in a controlled manner when triggered by specific environmental changes .
Medicinal Chemistry
Certain derivatives of this compound exhibit biological activity and are being investigated for therapeutic applications. For instance, compounds derived from norbornene have shown promise as selective antagonists for chemokine receptors implicated in cancer metastasis, with some exhibiting low nanomolar IC50 values against specific targets . This highlights the potential of norbornene derivatives in developing new cancer therapies.
Comparison with Related Compounds
Compound | Structure Type | Key Applications |
---|---|---|
Bicyclo[2.2.1]heptane | Fully saturated | Less reactive; used as a solvent |
Bicyclo[2.2.1]hepta-2,5-diene | Diene | Polymer precursor |
Dicyclopentadiene | Dimer of cyclopentadiene | Used in producing norbornene |
This compound is unique due to its strained ring system, which imparts distinct reactivity compared to its fully saturated or more unsaturated analogs, making it a versatile intermediate in organic synthesis and industrial applications .
CXCR Antagonism Study
A study highlighted the development of bicyclo[2.2.1]heptane derivatives that serve as selective antagonists for the chemokine receptor CXCR2, which is implicated in cancer metastasis. Compound 2e demonstrated an IC50 value of 48 nM against CXCR2, showcasing its potential as an anti-cancer agent.
Compound | CXCR2 IC50 (nM) | Selectivity |
---|---|---|
Compound 2e | 48 | High |
Compound 3e | 150 | Moderate |
Polymer Applications
Norbornene has been utilized in synthesizing shape-memory polymers that respond to physiological temperatures, indicating potential applications in biomedical fields such as tissue engineering and drug delivery systems.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene in chemical reactions involves the strain in its bicyclic structure, which makes it highly reactive. The double bond in the compound is particularly susceptible to reactions such as addition and polymerization. In biological systems, its derivatives may interact with specific molecular targets, though detailed pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Derivatives of Bicyclo[2.2.1]hept-2-ene
Substituents significantly alter chemical behavior. Examples include:
Key Observations :
- Halogenation (e.g., bromine) increases reactivity toward nucleophiles .
- Methyl groups reduce ring strain, slowing polymerization .
- Aromatic linkers (e.g., phenylene) enable rigid polymer networks .
Reactivity Comparison with Other Bicyclic Compounds
Key Differences :
- Strain energy : this compound > Bicyclo[3.1.1]hept-2-ene > Bicyclo[2.1.0]pentane.
- Thiol reactivity : this compound traps free thiols 5x faster than maleimides .
Biological Activity
Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a bicyclic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₈H₁₂
- Molecular Weight : 108.18 g/mol
- CAS Number : 498-66-8
- Boiling Point : 96 °C
- Melting Point : 44-46 °C
This compound is a cyclic olefin that exhibits unique reactivity due to its strained ring structure, making it a valuable precursor in organic synthesis and polymer chemistry.
The primary biological activity of this compound is linked to its role in vinylic polymerization reactions, which can be catalyzed by transition metals such as cobalt and palladium. This polymerization can lead to the formation of various polymers with potential applications in drug delivery systems and biomedical devices .
Target of Action
This compound interacts with various biochemical pathways, primarily through the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids. This interaction is facilitated by its ability to undergo electrophilic substitution reactions, making it a candidate for further pharmacological exploration .
Biological Activity and Toxicity
Research indicates that this compound derivatives exhibit varying degrees of biological activity:
- Toxicity : The oral LD50 for this compound in rats is reported to be 11,300 mg/kg, indicating relatively low acute toxicity compared to other organic compounds .
Case Studies
-
CXCR Antagonism :
A study highlighted the development of bicyclo[2.2.1]heptane derivatives that serve as selective antagonists for the chemokine receptor CXCR2, which is implicated in cancer metastasis. Compound 2e demonstrated an IC50 value of 48 nM against CXCR2, showcasing its potential as an anti-cancer agent .Compound CXCR2 IC50 (nM) Selectivity Compound 2e 48 High Compound 3e 150 Moderate -
Polymer Applications :
This compound has been utilized in the synthesis of shape-memory polymers that respond to physiological temperatures, indicating potential applications in biomedical fields such as tissue engineering and drug delivery systems .
Biochemical Pathways Affected
The primary biochemical pathways influenced by this compound include:
- Polymerization Pathway : Its ability to participate in vinylic polymerization allows for the creation of complex polymeric structures.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying Bicyclo[2.2.1]hept-2-ene?
- Methodological Answer : Synthesis typically involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by distillation under inert conditions to prevent polymerization. Purification is achieved via fractional distillation (b.p. 96–98°C) or column chromatography using non-polar solvents. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and H/C NMR to confirm structural integrity .
Q. How should researchers handle this compound to ensure safety and stability?
- Methodological Answer : Store the compound under nitrogen or argon at temperatures below 4°C to inhibit oligomerization. Use flame-resistant equipment and avoid exposure to strong oxidizers or acids. Safety protocols include fume hood usage, protective gloves, and adherence to SDS guidelines for spill management .
Q. What spectroscopic techniques are critical for verifying the structure of this compound derivatives?
- Methodological Answer : Employ H NMR to identify characteristic vinyl proton resonances (δ 5.5–6.2 ppm) and bridgehead protons (δ 1.2–2.0 ppm). IR spectroscopy confirms C=C stretching (~1640 cm), while X-ray crystallography resolves stereochemical ambiguities in substituted derivatives .
Advanced Research Questions
Q. What factors govern the exo-selectivity in the epoxidation of this compound?
- Methodological Answer : Exo-selectivity (>90%) arises from steric hindrance at the endo face, as demonstrated by Brown’s model using bulky oxidizing agents like mCPBA. Computational studies (DFT) reveal lower transition-state energy for exo attack due to reduced torsional strain. Experimental validation involves converting epoxides to norbornanols and analyzing diastereomer ratios via chiral HPLC .
Q. How can computational chemistry resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., concerted vs. stepwise mechanisms). For example, the [1,3]-sigmatropic rearrangement of derivatives can be analyzed via NBO (Natural Bond Orbital) calculations to identify hyperconjugative stabilization .
Q. What strategies optimize catalytic efficiency in this compound-mediated cascade cyclizations?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd, Cu) with ligands like trispyrazolylborate to enhance regioselectivity. Kinetic studies under varying temperatures and solvent polarities (e.g., cyclohexane vs. DMF) help identify rate-limiting steps. Monitor reaction progress via in situ IR or GC-MS to adjust catalyst loading .
Q. How do steric and electronic effects influence the stereochemical outcomes of this compound functionalization?
- Methodological Answer : Introduce bulky substituents (e.g., 5-butyl or 5-hexyl groups) to sterically block endo pathways. Hammett plots correlate electronic effects of substituents with reaction rates. For example, electron-withdrawing groups on the norbornene framework increase electrophilicity, favoring nucleophilic additions at the bridgehead .
Q. What methodologies address contradictory data on the environmental impact of this compound derivatives?
- Methodological Answer : Conduct lifecycle assessments (LCAs) to evaluate biodegradability and bioaccumulation potential. Use OECD 301D shake-flask tests for aerobic degradation and QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity. Cross-validate results with experimental data from controlled soil mobility studies .
Q. Methodological Guidelines for Academic Writing
Q. How should researchers document synthetic procedures for this compound derivatives in publications?
- Methodological Answer : Follow IUPAC nomenclature and report yields, purification methods, and spectral data (e.g., -values in NMR). For reproducibility, include detailed catalyst preparation (e.g., "5-(3-buten-1-yl)-Bicyclo[2.2.1]hept-2-ene polymerized with CuI") and reaction conditions (time, temperature, solvent) .
Q. What statistical approaches validate the significance of stereochemical outcomes in norbornene studies?
- Methodological Answer : Apply chi-square tests to compare observed vs. expected diastereomer ratios. Use multivariate analysis (e.g., PCA) to disentangle steric/electronic variables. For small datasets, Bayesian inference improves confidence intervals in stereoselectivity studies .
Q. Tables for Key Data
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-76-0 | |
Record name | Polynorbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022042 | |
Record name | Norbornylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 2-Norbornene | |
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CAS No. |
498-66-8 | |
Record name | Norbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-2-ene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Norbornylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9,10-trinorborn-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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